molecular formula C20H40S3 B14296473 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane CAS No. 125617-58-5

5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane

Cat. No.: B14296473
CAS No.: 125617-58-5
M. Wt: 376.7 g/mol
InChI Key: PQHDOVBWQWDMQL-UHFFFAOYSA-N
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Description

5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane is a complex organic compound characterized by its unique structure, which includes a trithiepane ring and a long alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane typically involves multi-step organic reactions. The process begins with the preparation of the trithiepane ring, followed by the introduction of the alkyl chain. Common reagents used in these reactions include sulfur sources, alkyl halides, and catalysts to facilitate ring formation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: The alkyl chain can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane
  • 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-dithiepane
  • 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-tetrathiepane

Uniqueness

5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane is unique due to its specific trithiepane ring structure combined with a long alkyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

125617-58-5

Molecular Formula

C20H40S3

Molecular Weight

376.7 g/mol

IUPAC Name

5-methyl-4-(3,7,11-trimethyldodecyl)trithiepane

InChI

InChI=1S/C20H40S3/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-19(5)14-15-21-23-22-20/h16-20H,6-15H2,1-5H3

InChI Key

PQHDOVBWQWDMQL-UHFFFAOYSA-N

Canonical SMILES

CC1CCSSSC1CCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

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